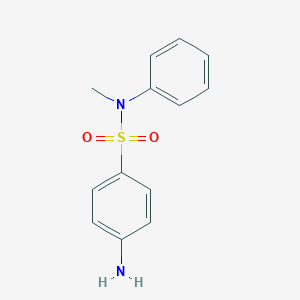![molecular formula C14H17NOS B185656 7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one CAS No. 89398-04-9](/img/structure/B185656.png)
7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one
Vue d'ensemble
Description
7-Benzyl-3-thia-7-azabicyclo[331]nonan-9-one is a bicyclic compound that features a unique structure with a sulfur and nitrogen atom incorporated into its bicyclic framework
Applications De Recherche Scientifique
7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential antiarrhythmic and antibacterial properties.
Organic Synthesis: It serves as a building block for synthesizing more complex molecules.
Biological Studies: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one typically involves the double Mannich cyclization of tetrahydrothiopyran-4-one with suitable alkoxyalkylamines and paraformaldehyde in acetous methanol . This method allows for the formation of the bicyclic structure with the incorporation of sulfur and nitrogen atoms.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen and sulfur atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Mécanisme D'action
The mechanism of action of 7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one involves its interaction with biological targets such as enzymes and receptors. The sulfur and nitrogen atoms in the bicyclic structure play a crucial role in binding to these targets, potentially inhibiting or modulating their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-amine: This compound is similar in structure but contains an amine group instead of a ketone.
7-Alkoxyalkyl-3-thia-7-azabicyclo[3.3.1]nonan-9-ones: These derivatives have alkoxyalkyl groups attached to the bicyclic structure.
Uniqueness
7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one is unique due to its specific arrangement of sulfur and nitrogen atoms within the bicyclic framework. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
IUPAC Name |
7-benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NOS/c16-14-12-7-15(8-13(14)10-17-9-12)6-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONSHXQWGCKFQFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CSCC(C2=O)CN1CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701008795 | |
| Record name | 7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701008795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89398-04-9 | |
| Record name | 7-Benzyl-3-thia-7-azabicyclo(3.3.1)nonan-9-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089398049 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701008795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: How does the conformational flexibility of 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one and its derivatives influence their biological activity?
A1: Research indicates that this compound and its derivatives can adopt different conformations, namely chair-chair and chair-boat forms. [] This conformational flexibility is evident in the crystal structures of the ketone (chair-boat), its reduced form, 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonane hydroperchlorate (chair-chair), and the phenyl-substituted tertiary alcohol derivative (chair-chair). [] Interestingly, the hydroperchlorate salt of the tertiary alcohol derivative, 7-benzyl-9-phenyl-3-thia-7-azabicyclo[3.3.1]nonan-9-ol hydroperchlorate, exhibits a chair-chair conformation in the solid state, as confirmed by X-ray analysis. [] While the specific relationship between conformation and antiarrhythmic activity hasn't been fully elucidated in these studies, it's plausible that the ability to adopt different conformations could influence how these compounds interact with their biological targets. Further research is needed to explore the structure-activity relationships in detail.
Q2: What is the evidence for the stereospecific nature of Grignard reactions with this compound?
A2: Studies involving the reaction of this compound with phenylmagnesium bromide, a Grignard reagent, reveal a high degree of stereoselectivity. [] The reaction yields a tertiary alcohol where the phenyl group is consistently positioned "syn" to the sulfur atom in the bicyclic system. [] This suggests a preference for attack by the Grignard reagent from the sulfur side of the molecule, possibly due to coordination between the Grignard reagent and the sulfur atom prior to addition. [] This observed stereospecificity highlights the importance of the sulfur atom in directing the reaction outcome and influencing the final stereochemistry of the product.
Q3: What are the potential antiarrhythmic applications of 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonane hydroperchlorate?
A3: Preliminary research in animal models suggests that 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonane hydroperchlorate displays promising antiarrhythmic properties. [] In a study involving dogs with induced myocardial infarction, intravenous administration of this compound effectively suppressed induced ventricular tachycardia in a significant portion of the test subjects. [] While these findings are encouraging, it's important to emphasize that these are preliminary results from animal studies. Further research, including clinical trials, is necessary to fully understand the therapeutic potential of this compound in humans, determine safe and effective dosages, and assess potential side effects.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



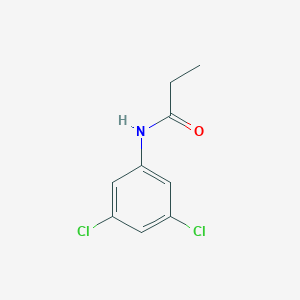

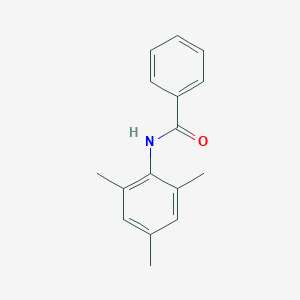
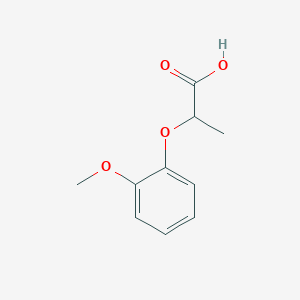
![N-[4-(AZEPANE-1-SULFONYL)PHENYL]-[1,1'-BIPHENYL]-4-CARBOXAMIDE](/img/structure/B185588.png)
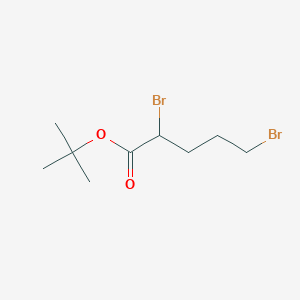
![N-[4-(azepan-1-ylsulfonyl)phenyl]-2,4-dichlorobenzamide](/img/structure/B185590.png)
